molecular formula C9H6O2 B102516 1H-Indene-1,2(3H)-dione CAS No. 16214-27-0

1H-Indene-1,2(3H)-dione

Cat. No.: B102516
CAS No.: 16214-27-0
M. Wt: 146.14 g/mol
InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1H-Indene-1,2(3H)-dione is the carbon-carbon bonds in organic compounds . The compound acts as a reactant in chemical reactions, particularly in the formation of indenone and quinone derivatives .

Mode of Action

This compound interacts with its targets through a process known as decarbonylative cycloaddition . This process involves the cleavage of carbon-carbon bonds, facilitated by a rhodium (I) catalyst . The compound undergoes a [5+2−2] or [5+2−1] transformation, depending on the presence of additives such as copper chloride or hexacarbonyl chromium .

Biochemical Pathways

The decarbonylative cycloaddition of this compound leads to the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives . This process involves the direct cleavage of carbon-carbon bonds, which is a significant event in the biochemical pathway .

Pharmacokinetics

The compound’s reactivity suggests that it may have significant bioavailability due to its ability to undergo transformations in the presence of catalysts .

Result of Action

The action of this compound results in the synthesis of indenone and quinone derivatives . These derivatives are formed through a one-step preparation method involving decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes .

Action Environment

The action of this compound is influenced by the presence of certain additives and catalysts . For instance, the addition of copper chloride or hexacarbonyl chromium can enhance the [5+2−2] and [5+2−1] transformation processes, respectively . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of specific catalysts and additives .

Chemical Reactions Analysis

1,2-Indanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert 1,2-indanedione into other compounds with different functional groups.

    Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2-Indanedione has a wide range of applications in scientific research:

Properties

IUPAC Name

3H-indene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZGYRTVIPBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167314
Record name 1,2-Indandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-27-0
Record name 1,2-Indandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Indandione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555
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Record name 1,2-Indandione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Indandione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-Indandione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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